cis-{Platinum(morpholine)(thiocyanate)2}

Description

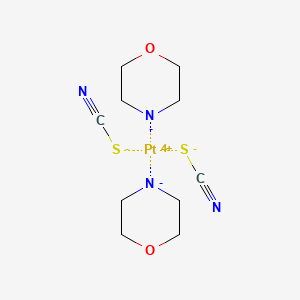

cis-{Platinum(morpholine)(thiocyanate)₂} is a platinum(II) coordination complex featuring a square planar geometry. Its structure comprises one morpholine ligand (a six-membered heterocyclic amine) and two ambidentate thiocyanate (SCN⁻) ligands arranged in a cis configuration. The compound is synthesized via ligand-exchange reactions, analogous to methods used for cisplatin (cis-[Pt(NH₃)₂Cl₂]) . Thiocyanate’s ambidentate nature allows coordination via sulfur (soft base) or nitrogen (hard base), influencing stability and redox properties .

Properties

Molecular Formula |

C10H16N4O2PtS2 |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

morpholin-4-ide;platinum(4+);dithiocyanate |

InChI |

InChI=1S/2C4H8NO.2CHNS.Pt/c2*1-3-6-4-2-5-1;2*2-1-3;/h2*1-4H2;2*3H;/q2*-1;;;+4/p-2 |

InChI Key |

PYRVNIQDQCVJJF-UHFFFAOYSA-L |

Canonical SMILES |

C1COCC[N-]1.C1COCC[N-]1.C(#N)[S-].C(#N)[S-].[Pt+4] |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-{Platinum(morpholine)(thiocyanate)2} typically involves the reaction of a platinum precursor with morpholine and thiocyanate under controlled conditions. One common method involves the use of potassium tetrachloroplatinate(II) as the platinum source. The reaction is carried out in an aqueous medium, where potassium tetrachloroplatinate(II) is reacted with morpholine and potassium thiocyanate. The reaction mixture is then heated to facilitate the formation of the desired complex. The product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

cis-{Platinum(morpholine)(thiocyanate)2} undergoes various chemical reactions, including substitution and redox reactions. In substitution reactions, the thiocyanate ligands can be replaced by other ligands such as chloride or bromide under appropriate conditions. Redox reactions involving this compound typically involve the oxidation of the platinum center. Common reagents used in these reactions include halide salts and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: The compound is used as a precursor for the synthesis of other platinum complexes. It is also studied for its catalytic properties in various chemical reactions.

Biology: Research has explored the biological activity of this compound, including its potential as an anticancer agent. Studies have shown that it can interact with DNA and proteins, leading to cell death in certain cancer cell lines.

Medicine: Due to its potential anticancer properties, cis-{Platinum(morpholine)(thiocyanate)2} is being investigated for use in chemotherapy. Its ability to form stable complexes with biomolecules makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of cis-{Platinum(morpholine)(thiocyanate)2} involves its interaction with cellular biomolecules. The platinum center can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound can also interact with proteins, affecting their function and stability. The specific molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include key enzymes and signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Platinum Complexes

Structural and Ligand-Based Comparisons

Table 1: Structural Comparison of Platinum(II) Complexes

| Compound | Ligands | Geometry | Key Properties |

|---|---|---|---|

| cis-{Pt(morpholine)(SCN)₂} | Morpholine, 2 SCN⁻ (cis) | Square planar | Ambidentate SCN⁻; bulkier amine ligand |

| Cisplatin ([Pt(NH₃)₂Cl₂]) | 2 NH₃, 2 Cl⁻ (cis) | Square planar | DNA crosslinking; nephrotoxic |

| Transplatin ([Pt(NH₃)₂Cl₂]) | 2 NH₃, 2 Cl⁻ (trans) | Square planar | Less bioactive due to trans configuration |

| [Pt(SCN)₄]²⁻ | 4 SCN⁻ | Tetrahedral | High solubility; used in extraction |

| Oxaliplatin | 1,2-cyclohexanediamine, oxalate | Octahedral | Reduced toxicity; colorectal cancer use |

Key Observations :

- Thiocyanate’s larger size compared to Cl⁻ may enhance lipophilicity, affecting cellular uptake .

- Coordination Mode: Thiocyanate’s S- or N-binding alters stability. S-bound complexes (soft acid-base pairs) are more stable in non-aqueous media, as seen in zinc thiocyanate extraction systems .

Stability and Reactivity

- Thermodynamic Stability : The stability of cis-{Pt(morpholine)(SCN)₂} depends on solvent polarity and pH. Thiocyanate complexes exhibit variable stability constants; for example, [Pt(SCN)₄]²⁻ is stable in acidic conditions, aiding platinum recovery in hydrometallurgy .

- Redox Activity : Thiocyanate ligands can participate in redox reactions, unlike chloride. This may render cis-{Pt(morpholine)(SCN)₂} more reactive in biological environments compared to cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.